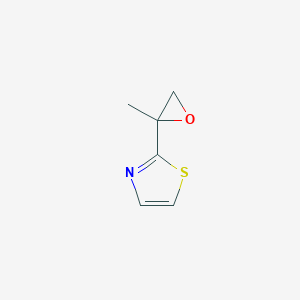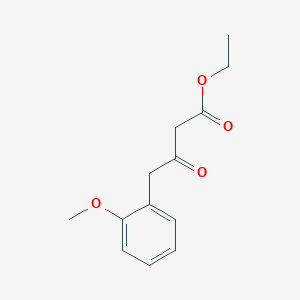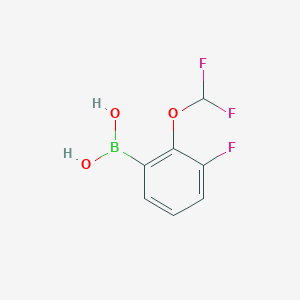
3-Difluoromethoxy-4-methyl-benzeneboronic acid
Übersicht
Beschreibung
3-Difluoromethoxy-4-methyl-benzeneboronic acid is a chemical compound with the molecular formula C8H9BF2O3 . It has a molecular weight of 201.96 .
Molecular Structure Analysis
The molecular structure of 3-Difluoromethoxy-4-methyl-benzeneboronic acid consists of a benzene ring substituted with a difluoromethoxy group, a methyl group, and a boronic acid group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography .Wissenschaftliche Forschungsanwendungen
Proteomics Research
In the field of proteomics, this compound is utilized for its ability to interact with various proteins. Its boronic acid moiety can form reversible covalent complexes with 1,2- or 1,3-diols, which are common in saccharides and glycoproteins . This property is particularly useful in the identification and quantification of glycoproteins, which are essential for understanding cellular processes and disease states.
Medicinal Chemistry
In medicinal chemistry, 3-Difluoromethoxy-4-methyl-benzeneboronic acid is a valuable intermediate for the synthesis of more complex molecules. It can be used to create new pharmaceuticals that target specific biological pathways. The difluoromethoxy group can potentially increase the metabolic stability of the compounds, making them more resistant to biodegradation .
Agriculture
The compound’s boronic acid group is known for its fungicidal properties. It can be incorporated into agricultural chemicals to protect crops from fungal infections. This application is crucial for increasing crop yield and ensuring food security .
Material Science
In material science, 3-Difluoromethoxy-4-methyl-benzeneboronic acid can be used to modify surface properties of materials. It can be part of the synthesis of smart materials that respond to environmental stimuli, such as changes in pH, temperature, or the presence of diols .
Environmental Science
This compound may be used in environmental science for the detection of polyols, which are indicators of various environmental processes and conditions. The boronic acid moiety can be part of sensors that detect these substances in environmental samples .
Biochemistry
In biochemistry, the compound is used in the study of enzyme interactions and mechanisms. The boronic acid group can act as an inhibitor or a probe to study the function of enzymes that interact with diols, such as those involved in carbohydrate metabolism .
Pharmacology
Pharmacologically, 3-Difluoromethoxy-4-methyl-benzeneboronic acid can be a precursor in the synthesis of drug candidates. Its structural elements can contribute to the pharmacokinetic properties of new drugs, affecting their distribution, absorption, and elimination in the body .
Analytical Chemistry
In analytical chemistry, the compound’s ability to form complexes with diols can be exploited in chromatography for the separation of sugars and other polyols. This application is vital for the analysis of complex biological samples and the quality control of food products .
Safety and Hazards
Eigenschaften
IUPAC Name |
[3-(difluoromethoxy)-4-methylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF2O3/c1-5-2-3-6(9(12)13)4-7(5)14-8(10)11/h2-4,8,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVOHJNTNLIDIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)OC(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20669678 | |
| Record name | [3-(Difluoromethoxy)-4-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Difluoromethoxy-4-methyl-benzeneboronic acid | |
CAS RN |
958451-74-6 | |
| Record name | B-[3-(Difluoromethoxy)-4-methylphenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=958451-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Difluoromethoxy)-4-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[(aminocarbonyl)amino]-3-chloroBenzenesulfonyl chloride](/img/structure/B1499718.png)

acetic acid](/img/structure/B1499722.png)
![[2-Oxo-4-(trityloxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B1499723.png)


![6,7,8,9-tetrahydro-2H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3(5H)-one](/img/structure/B1499729.png)